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Compound Name:
4-(Bromomethyl)furan-2-

sulfonamide

CAS No.: 1955520-01-0

Cat. No.: B2763772 Get Quote

Executive Summary
This application note details the use of 4-(Bromomethyl)furan-2-sulfonamide (4-BFS) as an

electrophilic affinity label for the structural interrogation and identification of Carbonic

Anhydrase (CA) isoforms. Unlike reversible inhibitors (e.g., acetazolamide), 4-BFS functions as

a reactive probe that converts non-covalent affinity into a permanent covalent bond.

This transition from equilibrium binding to irreversible modification allows researchers to:

Validate Target Engagement: Confirm physical occupancy of the active site via Mass

Spectrometry (MS).

Map Active Site Topology: Identify specific nucleophilic residues (Histidine/Cysteine) proximal

to the catalytic zinc.

Differentiate Isoforms: Exploit subtle differences in active site nucleophiles between CA

isoforms (e.g., CA II vs. CA IX).
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To use 4-BFS effectively, one must understand its "Two-Step" mechanism. It acts as a Suicide

Substrate or Affinity Label.

Recognition (Reversible): The sulfonamide moiety (

) coordinates with the catalytic Zinc (

) ion deep within the CA active site (

range).

Fixation (Irreversible): The bromomethyl group (

) is positioned near the entrance of the active site. It undergoes a nucleophilic substitution (

), reacting with a localized nucleophile (typically a Histidine residue, such as His64 in hCA II)
to form a covalent adduct.
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Figure 1: The mechanism of affinity labeling. The sulfonamide directs the probe to the active

site, increasing the effective local concentration of the electrophile (bromomethyl) relative to the

target nucleophile.

Critical Experimental Considerations
Stability & Handling

Hydrolytic Instability: The bromomethyl group is susceptible to hydrolysis in aqueous buffers,

converting to the inactive hydroxymethyl derivative.
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Preparation: Stock solutions must be prepared in anhydrous DMSO and used immediately.

Avoid freeze-thaw cycles of the working solution.

Specificity Controls
To prove that labeling is occurring at the active site (and not via random surface alkylation), you

must perform a competition assay.

Negative Control: Incubate protein with probe.

Competition Control: Pre-incubate protein with a saturating concentration (10x) of a non-

reactive competitor (e.g., Acetazolamide) before adding 4-BFS. Labeling should be

abolished in this sample.

Protocol A: Intact Protein Mass Spectrometry
(Target Validation)
This protocol detects the mass shift corresponding to the covalent addition of the probe.

Calculated Mass Shift:

Formula of addition:

(Probe minus HBr)

Mass Shift (

): +160.02 Da (approximate, calculate exact based on isotope).

Materials
Purified Carbonic Anhydrase (e.g., hCA II) (10 µM in reaction buffer).

Reaction Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl (Avoid Tris or buffers with

nucleophiles).

4-BFS (10 mM stock in DMSO).

Acetazolamide (10 mM stock in DMSO).
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LC-MS grade Formic Acid and Acetonitrile.

Workflow
Preparation: Dilute protein to 10 µM in Reaction Buffer.

Competition Step (Control): In Tube A, add Acetazolamide (final 100 µM). In Tube B, add

DMSO vehicle. Incubate 15 min at RT.

Labeling: Add 4-BFS to both tubes (final 20–50 µM).

Note: Keep DMSO concentration < 2%.

Incubation: Incubate for 60 minutes at 37°C.

Quenching: Add 1% Formic Acid to stop the reaction.

Analysis: Analyze via ESI-TOF or Orbitrap MS (Deconvoluted spectra).

Expected Results:

Sample Observed Mass Interpretation

Native Enzyme 29,114 Da (Example) Unmodified protein.

Tube B (Probe) 29,274 Da (+160 Da) Successful Covalent Labeling.

| Tube A (Competitor)| 29,114 Da | Protection observed. Confirms active-site specificity. |

Protocol B: Peptide Mapping (Binding Site
Identification)
To identify which residue is modified (e.g., His64 vs. His3), perform a bottom-up proteomic

analysis.

Workflow Diagram
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Figure 2: Bottom-up proteomics workflow for mapping the site of covalent modification.

Detailed Steps
Labeling: Perform labeling as in Protocol A.

Cleanup: Remove excess probe using a Zeba Spin Desalting Column or acetone

precipitation.

Denaturation: Resuspend pellet in 8M Urea / 50 mM NH₄HCO₃.

Reduction/Alkylation:

Add DTT (5 mM, 30 min, 56°C).
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Add Iodoacetamide (15 mM, 20 min, Dark). Note: This alkylates free Cysteines.

Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

LC-MS/MS: Run on a high-resolution instrument (e.g., Thermo Q-Exactive).

Data Analysis Parameters (MaxQuant / Proteome
Discoverer)

Fixed Modification: Carbamidomethyl (C) (from Iodoacetamide).

Variable Modification:

Name: FuranSulfonamide (Custom).

Composition: Add C(5) H(3) N(1) O(3) S(1) (assuming HBr loss).

Target Residues: Histidine (H), Lysine (K), Cysteine (C).[1]

Validation: Look for the specific peptide containing the active site Histidine (e.g., in hCA II,

the peptide containing His64).
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Issue Probable Cause Solution

No Labeling Observed Hydrolysis of probe

Use fresh anhydrous DMSO

stock. Ensure buffer pH is not

> 8.0 (too rapid hydrolysis).

Non-specific Labeling Concentration too high

Titrate probe down (10 µM -

100 µM). Reduce incubation

time.

Precipitation Probe insolubility

Ensure final DMSO

concentration is 1-2%. Add

probe slowly while vortexing.

No Competition Competitor affinity too low

Use a high-affinity competitor

(Acetazolamide,

nM) at 10-50x molar excess.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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